molecular formula C8H5F6NO2S B2725089 2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester CAS No. 344744-09-8

2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B2725089
CAS No.: 344744-09-8
M. Wt: 293.18
InChI Key: RUCRKLXFNVHZBW-UHFFFAOYSA-N
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Description

2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester typically involves the reaction of appropriate thiazole precursors with trifluoromethylating agents. One common method includes the use of thiourea and trifluoromethyl iodide under basic conditions to form the thiazole ring, followed by esterification with ethyl alcohol to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to achieve high purity levels required for its applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .

Scientific Research Applications

2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit microbial growth by interfering with essential enzymes in the pathogen’s metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to similar compounds. This makes it a more potent and versatile molecule for various applications .

Properties

IUPAC Name

ethyl 2,4-bis(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO2S/c1-2-17-5(16)3-4(7(9,10)11)15-6(18-3)8(12,13)14/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCRKLXFNVHZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 3L 4-neck RBF equipped with a mechanical stirrer, reflux condenser, thermometer and addition funnel was charged 358 g of ethyl chlorotrifluoroacetoacetate (1.64 moles), 2,2,2-trifluorothioacetamide and 1000 mL of acetonitrile. To this mixture was added 331.9 g of triethylamine (2.0 eq, 3.28 moles) dropwise over 2.5 hours. During the addition the temperature was maintained at 30-38° C. and upon completion of the addition the reaction was heated to reflux for 2 hours and stirred overnight at room temperature. The reaction mixture was filtered and the resulting filtrate was concentrated by rotary evaporation to provide an oily solid which was dissolved in 1500 mL of ethyl acetate. This was washed with 2×500 mL of water, 1×500 mL of brine and concentrated by rotary evaporation to yield 356.6 g of ethyl 2,4-bis-trifluoromethyl-5-thiazole carboxylate which was purified by distillation.
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Synthesis routes and methods II

Procedure details

To a 3 L 4-neck RBF equipped with a mechanical stirrer, reflux condenser, thermometer and addition funnel was charged 358 g of ethyl chlorotrifluoroacetoacetate (1.64 moles), 2,2,2-trifluorothioacetamide and 1000 mL of acetonitrile. To this mixture was added 331.9 g of triethylamine (2.0 eq, 3.28 moles) dropwise over 2.5 hours. During the addition the temperature was maintained at 30-38° C. and upon completion of the addition the reaction was heated to reflux for 2 hours and stirred overnight at room temperature. The reaction mixture was filtered and the resulting filtrate was concentrated by rotary evaporation to provide an oily solid which was dissolved in 1500 mL of ethyl acetate. This was washed with 2×500 mL of water, 1×500 mL of brine and concentrated by rotary evaporation to yield 356.6 g of ethyl 2,4-bis-trifluoromethyl-5-thiazole carboxylate which was purified by distillation.
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